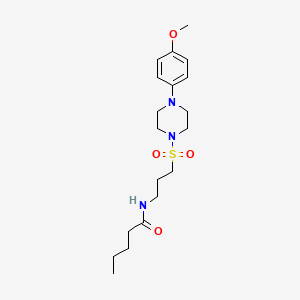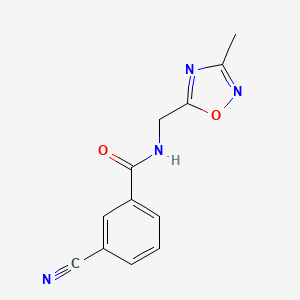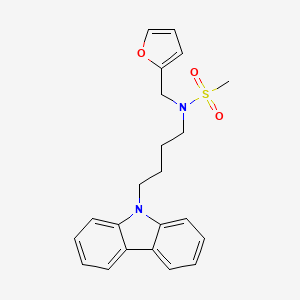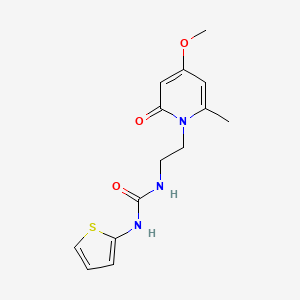
1-Methoxy-3-(2-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methoxy-3-(2-nitrophenyl)urea” is a chemical compound with the molecular formula C8H9N3O4 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of N-substituted ureas, which includes “this compound”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the use of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as a starting material .Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydroxylamine (aliphatic), and 1 nitro group .Applications De Recherche Scientifique
Nature of Urea-Fluoride Interaction
Research has shown that certain urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, can interact through hydrogen bonding with various anions in solution, leading to the formation of complexes. These interactions are crucial for understanding the chemical behavior of urea derivatives in various solvents and could be relevant for applications in anion recognition and sensing technologies. The study by Boiocchi et al. (2004) highlights the interaction between urea derivatives and fluoride ions, which first establish a hydrogen-bonding interaction and then induce urea deprotonation upon the addition of a second fluoride equivalent. This interaction mechanism is significant for designing chemical sensors and understanding the reactivity of urea derivatives in chemical synthesis (Boiocchi et al., 2004).
Hydrogen Bonding and Deprotonation Equilibria
Further extending the study of urea derivatives, Pérez-Casas and Yatsimirsky (2008) explored the hydrogen bonding and deprotonation equilibria between anions and various urea/thiourea derivatives. Their work provides detailed insights into the chemical interactions that govern the behavior of these compounds in different solvents. Such knowledge is essential for applications in chemical catalysis, environmental sensing, and the development of novel materials with specific interaction properties with anions (Pérez-Casas & Yatsimirsky, 2008).
Interaction with DNA
The interaction of urea derivatives with biological macromolecules is another area of significant interest. Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms, derived from urea, with calf thymus DNA. Their findings revealed that these Schiff bases bind to DNA in an intercalative mode, which is a crucial mechanism for the development of new therapeutic agents and the study of DNA interactions. Such research contributes to the understanding of how synthetic molecules can influence biological processes and the development of novel drug candidates (Ajloo et al., 2015).
Anion Recognition Properties
The synthesis and characterization of substituted phenyl urea and thiourea silatranes provide insights into the anion recognition properties of these compounds. Singh et al. (2016) detailed the photophysical and theoretical studies on these compounds, highlighting their potential in developing new materials for sensing applications. Understanding the interaction between these silatranes and various anions can lead to the creation of sensitive and selective sensors for environmental monitoring and diagnostic applications (Singh et al., 2016).
Nonlinear Optical Properties
The study of nonlinear optical properties of novel compounds is essential for the development of new materials for photonics applications. Maidur et al. (2017) reported on a chalcone derivative, showcasing its potential for use in optical devices. The understanding of such properties is crucial for the advancement of optical technologies, including laser systems, optical communication, and information processing (Maidur et al., 2017).
Mécanisme D'action
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities , suggesting that 1-Methoxy-3-(2-nitrophenyl)urea may interact with multiple targets.
Mode of Action
It’s known that urea derivatives can bind with high affinity to multiple receptors , which could potentially lead to various biological responses.
Biochemical Pathways
Given the broad biological activities of urea derivatives , it’s plausible that this compound could influence multiple pathways.
Result of Action
Urea derivatives are known to exhibit various biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
1-methoxy-3-(2-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-10-8(12)9-6-4-2-3-5-7(6)11(13)14/h2-5H,1H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBOEKIIFJJVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2690940.png)
![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)


![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)

![N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2690956.png)
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)


